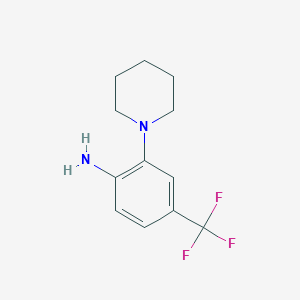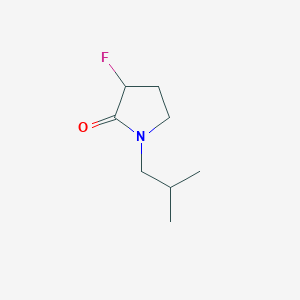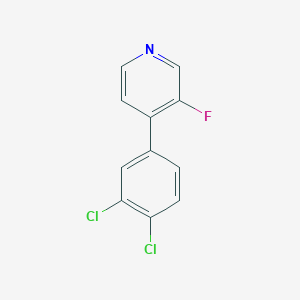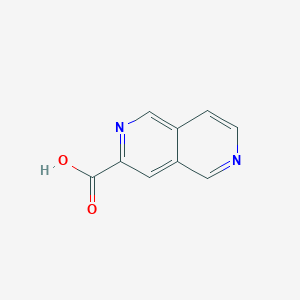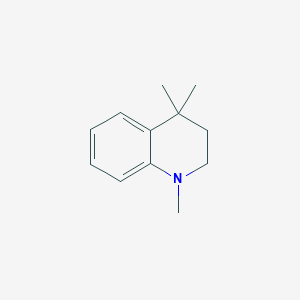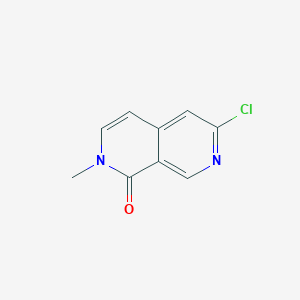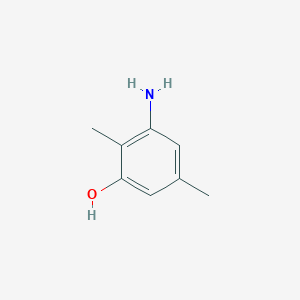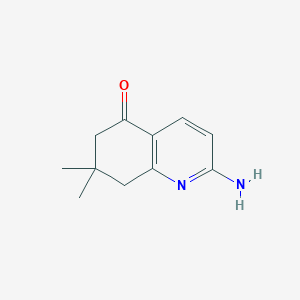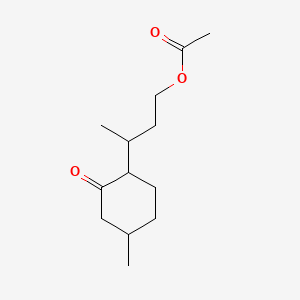
3-(4-Methyl-2-oxocyclohexyl)butyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methyl-2-oxocyclohexyl)butyl acetate is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are commonly used in the flavor and fragrance industries. This particular compound is characterized by its unique structure, which includes a cyclohexyl ring with a methyl and oxo group, and a butyl acetate moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-2-oxocyclohexyl)butyl acetate typically involves the esterification of 3-(4-Methyl-2-oxocyclohexyl)butanol with acetic acid. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the yield and purity of the final product. The use of heterogeneous catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
化学反応の分析
Types of Reactions
3-(4-Methyl-2-oxocyclohexyl)butyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield the corresponding alcohol and acetic acid.
Reduction: The oxo group in the cyclohexyl ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetate group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols.
Major Products Formed
Hydrolysis: 3-(4-Methyl-2-oxocyclohexyl)butanol and acetic acid.
Reduction: 3-(4-Methyl-2-hydroxycyclohexyl)butyl acetate.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
3-(4-Methyl-2-oxocyclohexyl)butyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
作用機序
The mechanism of action of 3-(4-Methyl-2-oxocyclohexyl)butyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis, releasing the active alcohol, which can then interact with biological targets. The oxo group in the cyclohexyl ring may also play a role in its biological activity by forming hydrogen bonds with target molecules.
類似化合物との比較
Similar Compounds
Butyl acetate: A simpler ester with a similar structure but lacking the cyclohexyl ring and oxo group.
3-(4-Methylcyclohexyl)butyl acetate: Similar structure but without the oxo group.
3-(4-Methyl-2-oxocyclohexyl)propyl acetate: Similar structure but with a propyl group instead of a butyl group.
Uniqueness
3-(4-Methyl-2-oxocyclohexyl)butyl acetate is unique due to the presence of both the oxo group and the cyclohexyl ring, which can impart distinct chemical and biological properties. The combination of these functional groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
62048-31-1 |
|---|---|
分子式 |
C13H22O3 |
分子量 |
226.31 g/mol |
IUPAC名 |
3-(4-methyl-2-oxocyclohexyl)butyl acetate |
InChI |
InChI=1S/C13H22O3/c1-9-4-5-12(13(15)8-9)10(2)6-7-16-11(3)14/h9-10,12H,4-8H2,1-3H3 |
InChIキー |
BFBQXRPYXKVBNE-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(C(=O)C1)C(C)CCOC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde](/img/structure/B13933774.png)
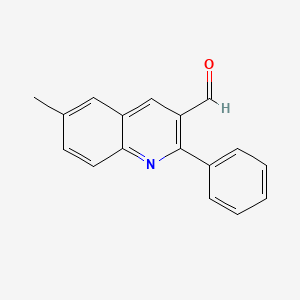

![1-Bromo-8-fluoro-3-[[2-(trimethylsilyl)ethoxy]methoxy]naphthalene](/img/structure/B13933794.png)

